3-Chloro-4-phenyl-1H-indol-7-amine
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Overview
Description
3-Chloro-4-phenyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenyl-1H-indol-7-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this compound, the starting materials would include 3-chlorophenylhydrazine and a suitable ketone or aldehyde.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, is commonly used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenyl-1H-indol-7-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Chloro-4-phenyl-1H-indol-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-Bromo-4-phenyl-1H-indol-7-amine: A halogenated derivative with similar properties.
4-Phenyl-1H-indole: A simpler indole derivative with fewer substituents.
Uniqueness
3-Chloro-4-phenyl-1H-indol-7-amine is unique due to the presence of both a chlorine atom and a phenyl group on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
919522-68-2 |
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Molecular Formula |
C14H11ClN2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-chloro-4-phenyl-1H-indol-7-amine |
InChI |
InChI=1S/C14H11ClN2/c15-11-8-17-14-12(16)7-6-10(13(11)14)9-4-2-1-3-5-9/h1-8,17H,16H2 |
InChI Key |
KWMZTGKNGSHMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CNC3=C(C=C2)N)Cl |
Origin of Product |
United States |
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